![molecular formula C15H26BrNO2 B15364993 tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a bromoethyl group, and a spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable spirocyclic precursor and introduce the bromoethyl group through nucleophilic substitution reactions. The tert-butyl group can be added using tert-butylating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromoethyl group can be oxidized to form a corresponding alcohol or ketone.
Reduction: The compound can be reduced to remove the bromoethyl group or modify its structure.
Substitution: Nucleophilic substitution reactions can be used to replace the bromoethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromoethyl alcohol or bromoethyl ketone.
Reduction: Dibromoethane or other reduced derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its spirocyclic structure is valuable in the construction of diverse chemical frameworks.
Biology: The compound may be used in biological studies to investigate the effects of spirocyclic structures on biological systems. It could also be a potential lead compound for drug discovery.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may interact with biological targets, leading to therapeutic effects.
Industry: In the chemical industry, tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate can be used as a building block for the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The exact mechanism by which tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The spirocyclic structure could play a role in binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Tert-Butyl 2-(2-bromoethyl)carbamate: Similar structure but lacks the spirocyclic framework.
2-(Boc-amino)ethyl bromide: Contains a similar bromoethyl group but with a different functional group.
Uniqueness: The presence of the spirocyclic framework in tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propriétés
Formule moléculaire |
C15H26BrNO2 |
|---|---|
Poids moléculaire |
332.28 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-8-5-15(6-9-17)10-12(11-15)4-7-16/h12H,4-11H2,1-3H3 |
Clé InChI |
HKPMKNVGNXBFNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
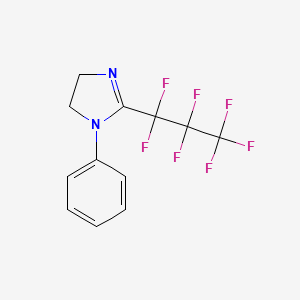
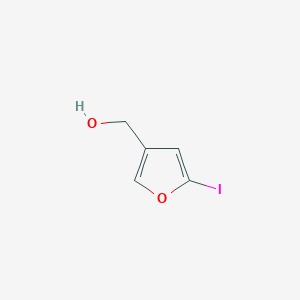
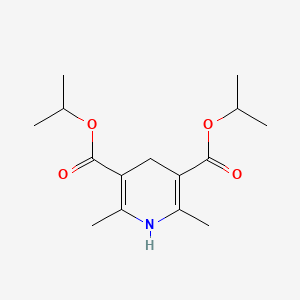
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
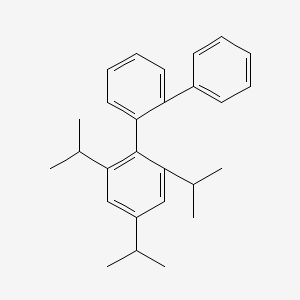
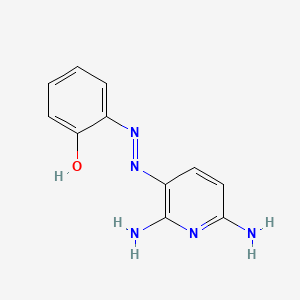
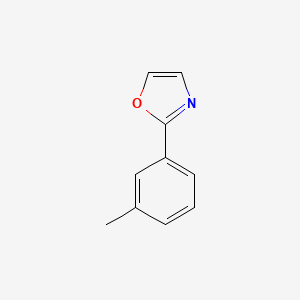
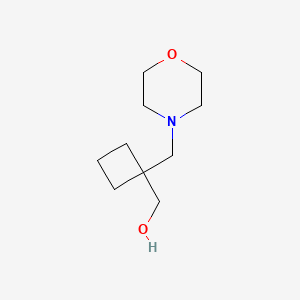

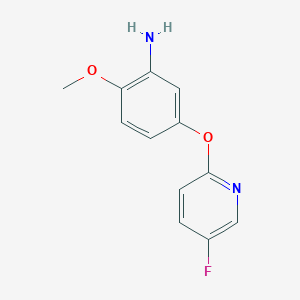
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
